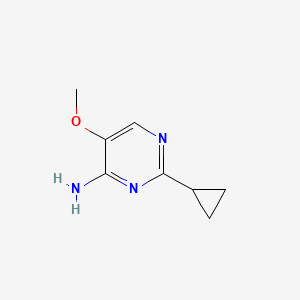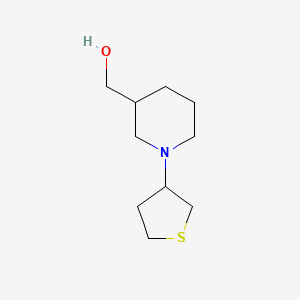
(テトラヒドロチオフェン-3-イル)ピペリジン-3-イル)メタノール
説明
(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C10H19NOS and its molecular weight is 201.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬応用
“(テトラヒドロチオフェン-3-イル)ピペリジン-3-イル)メタノール”などのピペリジン誘導体は、製薬業界で重要な役割を果たしています . それらは20種類以上の医薬品に存在します . ピペリジン部分は多くの薬剤に共通する構造であり、この化合物の潜在的な製薬用途を示唆しています。
創薬
ピペリジン含有化合物は、創薬のための最も重要な合成医薬品ブロックの1つを表しています . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .
生物活性
ピペリジンとその誘導体は、幅広い生物活性を示してきました . したがって、“(テトラヒドロチオフェン-3-イル)ピペリジン-3-イル)メタノール”は、これらの活性を研究するために生物学的調査で潜在的に使用できます。
抗マラリア研究
構造的に単純な合成1,4-ジ置換ピペリジンのいくつかは、マラリアの原因となる寄生虫である耐性マラリア原虫に対して高い選択性を示してきました . これは、“(テトラヒドロチオフェン-3-イル)ピペリジン-3-イル)メタノール”が抗マラリア研究で潜在的に使用できることを示唆しています。
置換ピペリジンの合成
この化合物は、さまざまな置換ピペリジンの合成に使用できます . これらの誘導体は、異なる特性と潜在的な用途を持つ可能性があります。
研究開発
化学化合物として、“(テトラヒドロチオフェン-3-イル)ピペリジン-3-イル)メタノール”は、有機化学の分野における研究開発に使用できます .
特性
IUPAC Name |
[1-(thiolan-3-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-7-9-2-1-4-11(6-9)10-3-5-13-8-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLWOQGQRTZKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



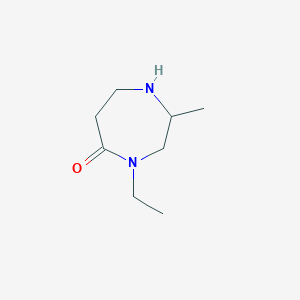
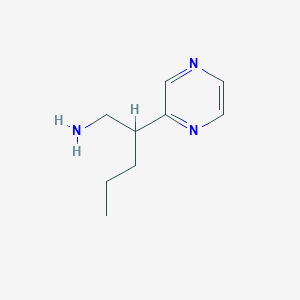
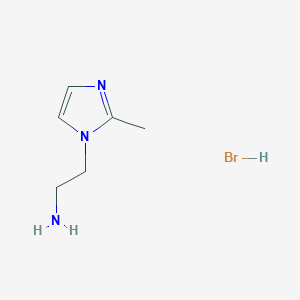
![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)




![2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472313.png)

![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)
